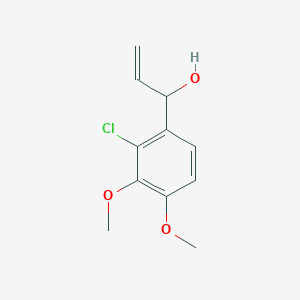
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a propen-1-ol moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with propen-1-ol under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for mixing and temperature control ensures consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][4].
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-propen-1-ol: Similar in structure but lacks the methoxy groups.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains additional chloro and methoxy groups but differs in the position of these groups.
Uniqueness
1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is unique due to the specific arrangement of its chloro and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H13ClO3 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H13ClO3/c1-4-8(13)7-5-6-9(14-2)11(15-3)10(7)12/h4-6,8,13H,1H2,2-3H3 |
InChI-Schlüssel |
MULYXLMYEROBHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(C=C)O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13568732.png)
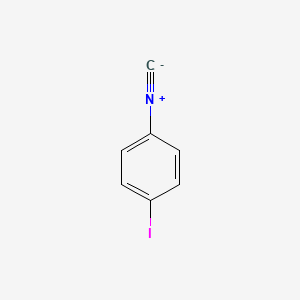
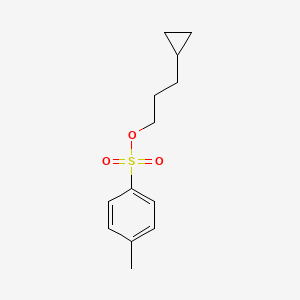
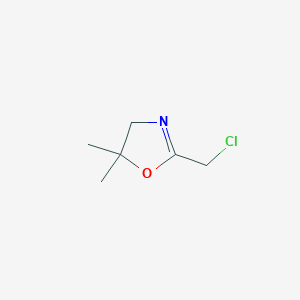
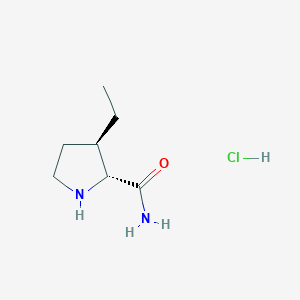

![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13568758.png)

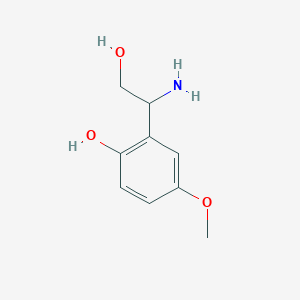

![1-[4-(Trifluoromethylthio)phenyl]-2-methyl-2-propanol](/img/structure/B13568795.png)
![[1-(2,2-Difluoroethyl)cyclopropyl]methanol](/img/structure/B13568816.png)
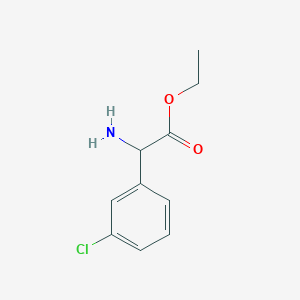
![6-Amino-5-{1-[4-(benzyloxy)-3-methoxyphenyl]-2-nitroethyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13568832.png)
